molecular formula C18H24F2N2O4 B15237073 Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B15237073
M. Wt: 370.4 g/mol
InChI Key: UDNIURFNWLBWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.

    Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

    Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Methoxycarbonylation: The methoxycarbonyl group is introduced using methyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-ethylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,5-difluoro-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group, difluoro groups, and methoxycarbonyl group contributes to its stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C18H24F2N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl 4-(2,5-difluoro-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C18H24F2N2O4/c1-11-10-21(6-7-22(11)17(24)26-18(2,3)4)15-9-13(19)12(8-14(15)20)16(23)25-5/h8-9,11H,6-7,10H2,1-5H3

InChI Key

UDNIURFNWLBWFE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C(C(=C2)F)C(=O)OC)F

Origin of Product

United States

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